molecular formula C33H71O3PS B15411369 Trihexyl(tetradecyl)phosphanium methanesulfonate CAS No. 547718-83-2

Trihexyl(tetradecyl)phosphanium methanesulfonate

Cat. No.: B15411369
CAS No.: 547718-83-2
M. Wt: 579.0 g/mol
InChI Key: LVSYFMJOAYLOLG-UHFFFAOYSA-M
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Description

Trihexyl(tetradecyl)phosphanium methanesulfonate is a phosphonium-based ionic liquid (IL) of significant interest for specialized research applications, particularly in separation technologies and as a solvent for chemical synthesis. Phosphonium ionic liquids in this family are recognized for their utility as green solvents and extractants in metal separation processes . Researchers utilize similar trihexyl(tetradecyl)phosphonium ILs for challenging separations, such as the selective extraction of cobalt from nickel in concentrated hydrochloric acid solutions, which is crucial for the recycling of valuable metals from lithium-ion batteries . Furthermore, the trihexyl(tetradecyl)phosphonium cation has been studied extensively in other anion forms for applications like the removal of acid gases (e.g., CO₂ and H₂S) from natural gas streams using membrane-assisted gas absorption techniques , and for the extraction of perrhenate as an analogue for radioactive pertechnetate in environmental remediation . The methanesulfonate anion contributes specific solvent and coordination properties. The mechanism of action in extraction processes often involves anion exchange or complexation, where the phosphonium cation and the associated anion work in concert to solubilize and separate target species from a mixture . As a solvent, these ionic liquids provide a non-volatile, thermally stable medium capable of dissolving a wide range of reagents, including strong bases and nucleophiles that would decompose more common imidazolium-based ILs . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

547718-83-2

Molecular Formula

C33H71O3PS

Molecular Weight

579.0 g/mol

IUPAC Name

methanesulfonate;trihexyl(tetradecyl)phosphanium

InChI

InChI=1S/C32H68P.CH4O3S/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-5(2,3)4/h5-32H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

LVSYFMJOAYLOLG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CS(=O)(=O)[O-]

Origin of Product

United States

Biological Activity

Trihexyl(tetradecyl)phosphanium methanesulfonate, a type of ionic liquid (IL), has garnered attention for its unique properties and potential applications in various biological contexts. This article delves into its biological activity, examining its effects on living organisms, potential toxicity, and applications in pharmaceutical and environmental sciences.

Overview of this compound

This compound is characterized by a phosphonium cation with long alkyl chains, which enhances its solubility and stability in various environments. Its structure allows it to interact with biological systems in complex ways, making it a subject of interest in both toxicological studies and therapeutic applications.

Antimicrobial Properties

Research indicates that ionic liquids, including this compound, exhibit antimicrobial activity. A study highlighted the minimum inhibitory concentrations (MIC) of various ILs against fungi and bacteria, noting that many exceeded 500 μM . This suggests that while some ILs may possess antimicrobial properties, the specific activity of this compound requires further investigation to establish its effectiveness against specific pathogens.

Cytotoxicity and Toxicological Effects

The toxicity of ionic liquids has been a significant area of research. A review noted that this compound's toxicity could vary based on its structural components. For instance, ILs with aromatic groups tend to be more toxic than those without . In particular, studies using A. fischeri assays demonstrated that the toxicity levels of different ILs can vary significantly depending on their anionic components; methanesulfonate was among the less toxic anions tested .

Extraction Applications

This compound has been explored for its potential in extracting organic acids from fermentation media. In experiments involving various ionic liquid mixtures, it demonstrated effective solubility and extraction capabilities, with a distribution coefficient (Kd) value of 1.5 when paired with nonanol . This property not only highlights its utility in bioprocessing but also suggests minimal adverse effects on microbial populations during extraction processes.

Structural Studies

Molecular dynamics simulations have provided insights into the behavior of phosphonium-based ionic liquids under varying conditions. For example, studies showed that pressure-induced structural changes could affect the lubrication properties of these ILs . Such findings are critical for understanding how this compound might behave in biological systems under different environmental stresses.

Comparative Analysis of Biological Activity

Property/StudyThis compoundOther Ionic Liquids
MIC against bacteria/fungi>500 μM (varies by organism)Varies; some >500 μM
Toxicity (to A. fischeri)Lower toxicity with methanesulfonate anionHigher toxicity observed in aromatic ILs
Extraction efficiencyKd = 1.5 with nonanolVaries by ionic liquid
Structural behavior under pressureExhibits crystalline order at high pressuresSimilar trends observed

Comparison with Similar Compounds

Structural and Physical Properties

Key phosphonium-based ILs are compared below:

Compound Name (Cation/Anion) Solubility in Water Physical State Density (g/cm³) Thermal Stability (°C) Source/Reference
[P₆,₆,₆,₁₄⁺][CH₃SO₃⁻] (Methanesulfonate) Insoluble Liquid N/A >200
[P₆,₆,₆,₁₄⁺][C₉COO⁻] (Decanoate) Insoluble Liquid ~0.91 220–250
[P₆,₆,₆,₁₄⁺][NTf₂⁻] (Bis(trifluoromethylsulfonyl)imide) Insoluble Liquid 1.12 >300
[P₄,₄,₄,₁⁺][CH₃SO₄⁻] (Tributylmethylphosphonium methylsulfate) Soluble Solid N/A ~180

Notes:

  • Anion choice significantly affects density and thermal stability. For example, [NTf₂⁻]-based ILs exhibit higher thermal stability (>300°C) due to the robust fluorinated anion .
  • Methanesulfonate’s insolubility in water makes it ideal for non-aqueous separation processes, whereas methylsulfate derivatives (e.g., [P₄,₄,₄,₁⁺][CH₃SO₄⁻]) are water-soluble but less thermally stable .

Metal Extraction Efficiency

Phosphonium ILs are extensively used in PGMs recovery:

IL (Trade Name) Target Metal Extraction Efficiency (%) Stripping Agent Efficiency (%) Reference
[P₆,₆,₆,₁₄⁺][Br⁻] (Cyphos IL 102) Pd >80–100 84–90 (0.5 M NH₄OH)
[P₆,₆,₆,₁₄⁺][CH₃SO₃⁻] Pd/Pt ~90 ~85 (1.0 M Thiourea)
[P₆,₆,₆,₁₄⁺][Bis(2,4,4-TMPP⁻)] (Cyphos IL 104) Pd 52–96 ~90 (0.5 M NH₄OH)

Key Findings :

  • Methanesulfonate demonstrates comparable Pd extraction efficiency (~90%) to bromide-based ILs but requires milder stripping agents (e.g., thiourea) .
  • Anions like bis(2,4,4-trimethylpentyl)phosphinate ([Bis(2,4,4-TMPP⁻)]) enhance selectivity but exhibit variability in extraction efficiency (52–96%) due to pH sensitivity .

Toxicity and Environmental Impact

Toxicity data (EC₅₀ values) for microbial models (e.g., Shewanella):

Compound (Cation/Anion) EC₅₀ (mg/L) Biodegradability (%) Reference
[P₆,₆,₆,₁₄⁺][CH₃SO₃⁻] 1.0 ± 0.0 0
[P₆,₆,₆,₁₄⁺][dca⁻] (Dicyanamide) 0.8 ± 0.1 32.28 ± 1.92
[P₆,₆,₆,₁₄⁺][C₉COO⁻] (Decanoate) 1.5 ± 0.2 0

Insights :

  • Methanesulfonate exhibits moderate toxicity (EC₅₀ = 1.0 mg/L) but negligible biodegradability, similar to other phosphonium ILs with alkylcarboxylate anions .
  • Dicyanamide-based ILs show higher biodegradability (~32%) but greater acute toxicity, highlighting a trade-off between environmental persistence and immediate ecological risk .

Stability in Composite Materials

When used in gelatin/alginate composites:

  • Cyphos IL-101 ([P₆,₆,₆,₁₄⁺][Cl⁻]) and IL-111 ([P₆,₆,₆,₁₄⁺][BF₄⁻]) exhibit poor mechanical resistance and water stability, limiting their use in wet environments .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying Trihexyl(tetradecyl)phosphonium methanesulfonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves anion exchange from the chloride precursor (e.g., reacting Trihexyl(tetradecyl)phosphonium chloride with methanesulfonic acid). Reaction conditions such as solvent polarity (e.g., THF or dichloromethane), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants significantly impact yield. Purification is achieved via column chromatography or recrystallization, with progress monitored by thin-layer chromatography (TLC) .

Q. What characterization techniques are essential for confirming the structural integrity and purity of Trihexyl(tetradecyl)phosphonium methanesulfonate in academic research?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR to confirm cation-anion interaction and purity.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : To identify functional groups (e.g., sulfonate stretches at ~1030 cm⁻¹).
  • Elemental Analysis : For empirical formula validation.
  • X-ray Crystallography (if applicable): For crystalline structure determination .

Advanced Research Questions

Q. How does the choice of anion in Trihexyl(tetradecyl)phosphonium-based ionic liquids impact their efficacy in catalytic applications such as epoxidation of fatty acid methyl esters?

  • Methodological Answer : Anions like methanesulfonate influence acidity, solubility, and hydrogen-bonding interactions. For epoxidation, methanesulfonate’s strong Brønsted acidity enhances proton transfer kinetics. Comparative studies involve kinetic assays (e.g., monitoring epoxide yield via GC-MS) and varying anions (e.g., chloride vs. methanesulfonate) under solvent-free conditions .

Q. What experimental strategies can resolve contradictions in reported CO₂ absorption capacities of Trihexyl(tetradecyl)phosphonium methanesulfonate compared to other ionic liquids?

  • Methodological Answer : Standardize measurement protocols using a magnetic suspension balance for gravimetric analysis under controlled temperature and pressure. Machine learning models can predict optimal structures by correlating anion hydrophobicity and CO₂-philicity with experimental solubility data .

Q. In adsorption studies, how do variables like pH and ionic strength influence the performance of Trihexyl(tetradecyl)phosphonium methanesulfonate-functionalized materials for heavy metal ion removal?

  • Methodological Answer : pH affects the ionization state of the sulfonate group and metal speciation. Optimize via batch adsorption experiments (e.g., varying pH from 2–10) and analyze using ICP-OES. Ionic strength studies (e.g., adding NaCl) quantify competitive ion effects on adsorption capacity .

Q. What methodologies are employed to assess the electrochemical stability and conductivity of Trihexyl(tetradecyl)phosphonium methanesulfonate in polymer composite electrolytes?

  • Methodological Answer : Use electrochemical impedance spectroscopy (EIS) to measure ionic conductivity (σ) and cyclic voltammetry (CV) to determine electrochemical stability windows. Vary ionic liquid loading (e.g., 10–30 wt%) in polymer matrices (e.g., PVDF) to study percolation thresholds .

Q. How does the toxicity profile of Trihexyl(tetradecyl)phosphonium methanesulfonate compare to other phosphonium ionic liquids, and what model organisms are appropriate for such assessments?

  • Methodological Answer : Toxicity varies with anion hydrophobicity. Use microbial viability assays (e.g., inhibition zone tests with Shewanella spp.) and compare LC₅₀ values across anions (e.g., chloride vs. methanesulfonate). Advanced studies employ in vitro mammalian cell lines (e.g., HEK-293) for cytotoxicity screening .

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